cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide
Overview
Description
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide is a chemical compound known for its potential applications in medicinal chemistry, particularly in the treatment of central nervous system disorders. This compound is characterized by the presence of an aminocyclohexyl group and a fluorobenzamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It’s structurally similar compound, cis-n-boc-1,2-cyclohexanediamine, is known .
Mode of Action
It is suggested that it may play a role in preventing or treating central nervous system (cns) seizures .
Result of Action
It is suggested that it may have a role in preventing or treating cns seizures .
Biochemical Analysis
Biochemical Properties
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide plays a crucial role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA receptors, enhancing their inhibitory effects on neuronal activity . Additionally, it binds to certain ion channels, modulating their activity and influencing cellular excitability .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and potential anticonvulsant effects . Furthermore, it has been observed to modulate the expression of genes involved in neurotransmitter synthesis and release, thereby influencing overall neuronal function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their inhibitory effects on neuronal activity . Additionally, it interacts with ion channels, modulating their activity and influencing cellular excitability . These interactions lead to changes in gene expression, particularly those involved in neurotransmitter synthesis and release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that it can lead to sustained changes in neuronal function, including alterations in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have anticonvulsant effects without significant toxicity . At higher doses, it can lead to adverse effects, including sedation and motor impairment . Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys . The compound can influence metabolic flux and metabolite levels, particularly those involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in the central nervous system, where it exerts its primary effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the synaptic cleft, where it interacts with GABA receptors and ion channels . Post-translational modifications and targeting signals direct it to specific compartments within neurons, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with cis-2-aminocyclohexanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorine atom in the benzamide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted benzamides, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticonvulsant properties and potential use in treating central nervous system disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
cis-N-(2-Aminocyclohexyl)-4-fluorobenzamide can be compared with other similar compounds such as:
cis-N-(2-Aminocyclohexyl)benzamide: Lacks the fluorine atom, resulting in different chemical and biological properties.
cis-N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide: Contains additional chlorine atoms and a methyl group, leading to distinct pharmacological activities.
cis-N-(2-Aminocyclohexyl)-3,4-dichlorobenzamide: Similar structure but with chlorine substituents, affecting its reactivity and biological effects.
Properties
IUPAC Name |
N-[(1R,2S)-2-aminocyclohexyl]-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h5-8,11-12H,1-4,15H2,(H,16,17)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVUMMVGKYPBP-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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